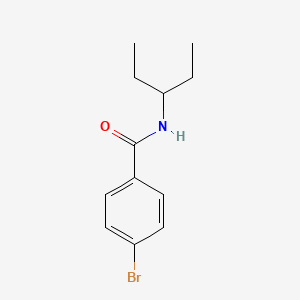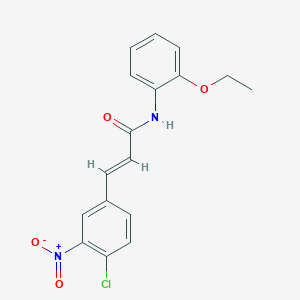![molecular formula C20H17N3O3 B5755790 4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” is a chemical compound that belongs to the class of pyrazolines . Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . They have been the focus of interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves reactions of different aromatic aldehydes, 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, and substituted 3-aminopyrazoles . This process yields pyrazolo[3,4-b]pyridin-3(2H)-one derivatives through deamination cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-b]pyridin-3-one scaffold . This scaffold is a remarkable structure for the synthesis and development of many new promising drugs .Aplicaciones Científicas De Investigación
Biological Activities
A study has shown that pyrazoline derivatives, which include compounds similar to the one you’re interested in, have confirmed biological as well as pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxic Potentials
The compound has been studied for its neurotoxic potentials. It was found to affect the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins, which are young fish . This could lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Antimicrobial Agents
Pyridine and thienopyridine derivatives, which are related to the compound you’re interested in, have been designed, synthesized, and tested as antimicrobial agents . These compounds exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .
Therapeutic Targets
Various pyridopyrimidines, which are similar to the compound you’re interested in, are used on several therapeutic targets . These compounds have shown a therapeutic interest or have been approved for use as therapeutics .
Antioxidant Activity
The compound has been synthesized and its antioxidant activity has been explored by the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method . This method is commonly used to measure the antioxidant capacity of substances .
Synthesis of New Drugs
The nitrogen-based hetero-aromatic ring structure of pyrazolines, which includes the compound you’re interested in, represented a remarkable scaffold for the synthesis and development of many new promising drugs . This makes it a valuable compound in the field of drug discovery .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairment .
Mode of Action
The compound interacts with AchE, leading to a reduction in the enzyme’s activity . This interaction affects the normal transmission of nerve impulses in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound’s interaction with AchE affects the cholinergic nervous system. Acetylcholine release at the cholinergic synapses in vertebrates permits neural pulses’ transmission to post-cholinergic synapses . Any disruption in this process can have significant downstream effects, including behavioral changes and movement impairment .
Result of Action
The compound’s interaction with AchE leads to a significant reduction in the enzyme’s activity . This results in disrupted nerve impulse transmission, leading to behavioral changes, movement impairment, and a reduced number of survival organisms .
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-16-9-8-13(12-17(16)26-2)15-10-11-21-19-18(15)20(24)23(22-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWYDUIVFVJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-2-phenyl-2,7-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

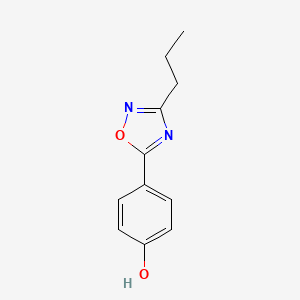
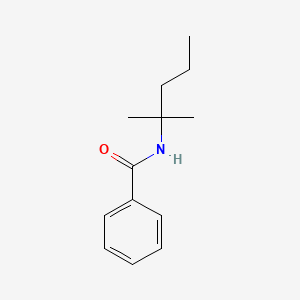
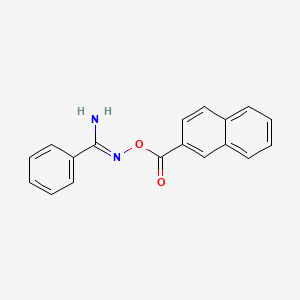


![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)

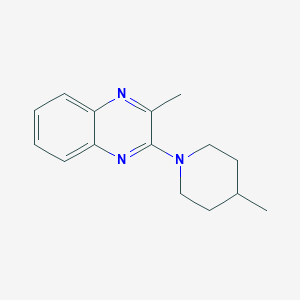
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)


